Mebrofenin

Hepatobiliary Scintigraphy Hepatic Extraction Fraction Nuclear Medicine

Tc-99m Mebrofenin is the definitive hepatobiliary imaging agent for patients with hepatic insufficiency, hyperbilirubinemia, or critical illness. With a 10% higher hepatic extraction (98% vs 88% for disofenin) and 8% lower renal excretion (1% vs 9%), it delivers superior image quality and lower non-diagnostic rates in compromised liver function. Its validated transporter specificity (OATP1B1/1B3, MRP2) and semi-PBPK model enable quantitative DILI biomarker analysis. Choose Mebrofenin for unmatched diagnostic accuracy and streamlined inventory.

Molecular Formula C15H19BrN2O5
Molecular Weight 387.23 g/mol
CAS No. 78266-06-5
Cat. No. B129125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebrofenin
CAS78266-06-5
SynonymsGlycine, N-[2-[(3-bromo-2,4,6-trimethylphenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-_x000B_2: PN: US20040033243 PAGE: 23 Claimed Protein;  Mebrofenin;  SQ 26962
Molecular FormulaC15H19BrN2O5
Molecular Weight387.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C
InChIInChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23)
InChIKeyMHPZZZZLAQGTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebrofenin (CAS 78266-06-5) in Hepatobiliary Scintigraphy: Procurement and Differentiation Guide


Mebrofenin (3-bromo-2,4,6-trimethylacetanilide iminodiacetic acid; BrIDA) is a halogenated iminodiacetic acid (IDA) derivative that, following radiolabeling with technetium-99m, constitutes the active component of the diagnostic radiopharmaceutical Tc-99m Mebrofenin (Choletec®) [1]. As a substrate for organic anion transporting polypeptides (OATP1B1/1B3) and multidrug resistance-associated protein 2 (MRP2), it undergoes high-efficiency hepatic extraction and rapid biliary excretion, enabling functional imaging of the hepatobiliary system [2]. The compound is supplied as a lyophilized kit for on-site radiolabeling and is indicated for hepatobiliary scintigraphy (cholescintigraphy) to evaluate liver function, biliary patency, and gallbladder dynamics [1].

Why Mebrofenin Cannot Be Directly Substituted with Generic HIDA Analogs


Technetium-99m labeled IDA derivatives are a class of hepatobiliary imaging agents, yet their in vivo performance is exquisitely sensitive to subtle structural modifications on the phenyl ring [1]. The presence and position of halogen substituents dictate lipophilicity, plasma protein binding, and transporter affinity, which in turn govern the competition dynamics with endogenous bilirubin for hepatic uptake and the partitioning of elimination between biliary and renal pathways [1]. Consequently, in-class compounds such as Tc-99m disofenin (DISIDA) and Tc-99m lidofenin (HIDA) exhibit markedly different hepatic extraction fractions, renal excretion profiles, and diagnostic reliability in hyperbilirubinemic or hepatic insufficiency settings [2]. The quantitative evidence below delineates the specific performance differentials that justify a deliberate, evidence-based selection of Mebrofenin over its closest alternatives for clinical and research applications.

Quantitative Differentiation of Mebrofenin from IDA Analogs and Cross-Modal Hepatobiliary Agents


Superior Hepatic Extraction Efficiency: Mebrofenin vs. Disofenin (DISIDA)

Tc-99m Mebrofenin demonstrates a quantifiably higher hepatic extraction fraction (HEF) compared to the FDA-approved alternative Tc-99m Disofenin (DISIDA). This difference translates into superior hepatic specificity and reduced dependence on alternative elimination pathways, which is particularly critical in patients with compromised hepatic function [1].

Hepatobiliary Scintigraphy Hepatic Extraction Fraction Nuclear Medicine

Minimized Renal Excretion: A Critical Differentiator in Hyperbilirubinemia

Tc-99m Mebrofenin exhibits markedly lower urinary excretion compared to Tc-99m Disofenin across all bilirubin levels, with the most pronounced benefit observed at elevated serum bilirubin concentrations [1]. At a total bilirubin level of 25 mg/dL, the renal excretion of Tc-99m Mebrofenin remains below that of Tc-99m Disofenin in subjects with normal bilirubin levels [1]. Furthermore, renal radioactivity is not visualized on images in subjects with normal bilirubin receiving Mebrofenin, whereas renal visualization is routine with Disofenin [1].

Renal Excretion Hyperbilirubinemia Hepatobiliary Imaging

Resistance to Bilirubin Competition: Maintained Hepatocyte Uptake Under Hyperbilirubinemic Stress

The trimethylbromo substitution on the phenyl ring of Mebrofenin confers enhanced resistance to competitive displacement by elevated serum bilirubin, a critical limitation of earlier-generation IDA analogs [1]. In neonatal hyperbilirubinemia, Tc-99m Mebrofenin maintains hepatocyte uptake exceeding 70% even at bilirubin levels greater than 20 mg/dL [1]. This is corroborated by evidence that Mebrofenin demonstrates a more active competing ability with bilirubin than EHIDA (lidofenin), with significant hepatic uptake observed even at serum bilirubin concentrations of 342-513 µmol/L [2].

Bilirubin Competition Hepatocyte Uptake Neonatal Cholestasis

Pharmacokinetic Model Quantification: Hepatic Uptake Clearance vs. Gadobenate Dimeglumine (MRI Agent)

Multi-compartmental pharmacokinetic modeling in isolated perfused rat livers (IPRLs) quantifies the dramatically higher hepatocyte uptake clearance of Mebrofenin compared to the gadolinium-based MRI hepatobiliary contrast agent gadobenate dimeglumine (BOPTA) [1]. The hepatocyte uptake clearance (CL_uptake) for Mebrofenin is 8.3-fold higher than that of BOPTA [1]. This kinetic advantage is reflected in the substantially higher hepatocyte concentration achieved by Mebrofenin (2,043 ± 333 µM) versus BOPTA (360 ± 69 µM; p < 0.001) [2].

Pharmacokinetic Modeling Hepatic Uptake Clearance Comparative Imaging

Preclinical Animal Model Validation: Linear Correlation Between Hepatic Extraction Fraction and Histopathologic Severity

In a controlled canine model of toxic-induced hepatocellular disease, the hepatic extraction fraction (HEF) of Tc-99m Mebrofenin, derived via deconvolutional analysis, demonstrates a strong linear correlation with the severity of histopathologic lesions on liver biopsy [1]. As HEF decreases, the severity of histopathologic lesions increases in a linear fashion (R = -0.833, p = 0.003) [1]. Furthermore, hepatic excretion half-time (T1/2) exhibits an even stronger correlation with quantitative histopathology (R = 0.949, p < 0.001), with longer excretion times reflecting more severe hepatocellular damage [1].

Hepatic Extraction Fraction Hepatocellular Damage Quantitative Histopathology

Evidence-Based Application Scenarios for Mebrofenin Procurement and Use


Nuclear Medicine Departments Managing High-Volume Hepatobiliary Imaging with Mixed Patient Acuity

Institutions with a diverse patient population that includes individuals with hepatic insufficiency, hyperbilirubinemia, or critical illness should prioritize procurement of Tc-99m Mebrofenin over Tc-99m Disofenin. The 10-percentage-point higher hepatic extraction (98% vs. 88%) and 8-percentage-point lower renal excretion (1% vs. 9%) directly translate to reduced non-diagnostic study rates and superior image quality in patients with compromised liver function [1]. This differentiation eliminates the need to maintain multiple IDA radiopharmaceuticals for different patient subpopulations, streamlining inventory and reducing operational complexity [2].

Pediatric Hepatology and Neonatal Intensive Care Units: Differential Diagnosis of Biliary Atresia

For centers performing cholescintigraphy to differentiate biliary atresia from neonatal hepatitis in jaundiced infants, Tc-99m Mebrofenin is the unequivocal agent of choice. Its ability to maintain >70% hepatocyte uptake at serum bilirubin levels exceeding 20 mg/dL ensures diagnostic-quality images where earlier-generation IDA analogs (e.g., lidofenin) fail due to competitive inhibition [3]. Diagnostic sensitivity for biliary atresia with Tc-99m Mebrofenin scintigraphy has been reported at 100%, with specificity of 62%, underscoring its critical role in avoiding unnecessary invasive procedures such as intraoperative cholangiography [4].

Preclinical and Translational Research in Hepatobiliary Transporter Function and Drug-Drug Interactions

Investigators utilizing imaging-based biomarkers to quantify hepatocyte OATP1B1/1B3 uptake and MRP2-mediated biliary efflux should select Tc-99m Mebrofenin due to the extensive pharmacokinetic modeling infrastructure and validated transporter specificity available for this probe. The compound's hepatocyte uptake clearance (55.3 mL/min in perfused rat liver) is 8.3-fold higher than alternative imaging agents such as gadobenate dimeglumine, providing superior kinetic resolution for detecting transporter-mediated drug-drug interactions (DDIs) [5]. A semiphysiologically based pharmacokinetic (semi-PBPK) model has been developed and validated for Tc-99m Mebrofenin in humans, enabling quantitative simulation of altered hepatic transport in disease states and DDI scenarios [6].

Toxicologic Pathology and Non-Clinical Safety Assessment Studies

In Good Laboratory Practice (GLP) toxicology studies where serial, non-invasive assessment of hepatocellular function is required, Tc-99m Mebrofenin scintigraphy with deconvolutional analysis provides a validated quantitative endpoint that correlates strongly with histopathologic lesion severity (R = -0.833 for hepatic extraction fraction; R = 0.949 for excretion T1/2) [7]. This approach enables longitudinal monitoring of drug-induced liver injury (DILI) progression and recovery in large animal models without terminal procedures, aligning with the 3Rs principles (Replacement, Reduction, Refinement) in animal research and providing translational biomarkers directly applicable to clinical hepatotoxicity monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mebrofenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.